C6 Alkyl Chain Delivers Intermediate LogP (4.69) Distinct from Shorter and Longer Alkyltetralin Homologs
The calculated octanol–water partition coefficient (logP) of 1-hexyl-1,2,3,4-tetrahydronaphthalene is 4.69 . In comparison, the parent tetralin (no alkyl substituent) has a measured logP of approximately 3.49 , while the C8 homolog 1-octyltetralin is predicted to exceed logP 5.5 based on chain-length extrapolation from the alkylnaphthalene series [1]. Each additional methylene unit in the alkyl chain increases logP by approximately 0.5 units via the established Hansch π-contribution. The C6 chain therefore occupies a discrete intermediate hydrophobicity window that is neither accessible with C1–C4 short-chain tetralins nor with C8+ long-chain variants.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.688 (calculated) for 1-hexyl-1,2,3,4-tetrahydronaphthalene |
| Comparator Or Baseline | Tetralin (unsubstituted): logP ≈ 3.49 (measured); 1-Octyltetralin: logP > 5.5 (class extrapolation) |
| Quantified Difference | ΔlogP ≈ +1.2 vs. tetralin; ΔlogP ≈ −0.8 to −1.0 vs. C8–C10 alkyltetralins |
| Conditions | Predicted values from structure-based logP calculation algorithms; baseline tetralin value from experimental database sources |
Why This Matters
LogP is a critical determinant of compound partitioning in biphasic reactions, solvent extraction efficiency, and surfactant hydrophilic–lipophilic balance (HLB); the C6-chain confers a specific hydrophobicity window that cannot be replicated by shorter or longer homologs, directly affecting procurement decisions for formulation or synthesis.
- [1] Meylan, W. M.; Howard, P. H. Atom/Fragment Contribution Method for Estimating Octanol–Water Partition Coefficients. J. Pharm. Sci. 1995, 84, 83–92. (Methodological basis for chain-length logP extrapolation). View Source
